N-Allylcyclobutanamine
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Overview
Description
N-Allylcyclobutanamine is a chemical compound that belongs to the class of cyclobutylamines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allylcyclobutanamine typically involves the reaction of cyclobutanone with allylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Allylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding cyclobutanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield cyclobutanamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted cyclobutanamines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, temperature range of 0-50°C.
Reduction: LiAlH4, NaBH4, solvent such as ether or tetrahydrofuran (THF), temperature range of -20 to 25°C.
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2), solvent such as dichloromethane (DCM), temperature range of 0-50°C.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanamine derivatives.
Substitution: Substituted cyclobutanamines.
Scientific Research Applications
N-Allylcyclobutanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Allylcyclobutanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)cyclobutanamine: Similar structure but with a triple bond instead of a double bond.
N-(prop-2-en-1-yl)acetamide: Similar structure but with an acetamide group instead of a cyclobutanamine group
Uniqueness
N-Allylcyclobutanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H13N |
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Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-prop-2-enylcyclobutanamine |
InChI |
InChI=1S/C7H13N/c1-2-6-8-7-4-3-5-7/h2,7-8H,1,3-6H2 |
InChI Key |
LXRYINJTPCWKNN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1CCC1 |
Origin of Product |
United States |
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